molecular formula C15H13FN4O2 B14140510 4-Fluoro-N-(pyridin-3-ylmethylene-hydrazinocarbonylmethyl)-benzamide

4-Fluoro-N-(pyridin-3-ylmethylene-hydrazinocarbonylmethyl)-benzamide

Cat. No.: B14140510
M. Wt: 300.29 g/mol
InChI Key: NSJUQEVMRCUINH-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-(pyridin-3-ylmethylene-hydrazinocarbonylmethyl)-benzamide is a synthetic organic compound that belongs to the class of hydrazones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(pyridin-3-ylmethylene-hydrazinocarbonylmethyl)-benzamide typically involves the condensation of 4-fluorobenzoyl chloride with pyridine-3-carbaldehyde hydrazone. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(pyridin-3-ylmethylene-hydrazinocarbonylmethyl)-benzamide can undergo various chemical reactions, including:

    Oxidation: The hydrazone moiety can be oxidized to form corresponding azines or other oxidation products.

    Reduction: The compound can be reduced to form hydrazines or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction could produce hydrazines or amines. Substitution reactions would result in the replacement of the fluorine atom with the nucleophile.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(pyridin-3-ylmethylene-hydrazinocarbonylmethyl)-benzamide would depend on its specific biological target. Generally, hydrazones can interact with various enzymes and receptors, modulating their activity. The presence of the fluorine atom may enhance binding affinity and selectivity for certain targets. Molecular docking studies and biochemical assays would be necessary to elucidate the precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-N-(pyridin-2-ylmethylene-hydrazinocarbonylmethyl)-benzamide: Similar structure but with the pyridine ring attached at a different position.

    4-Chloro-N-(pyridin-3-ylmethylene-hydrazinocarbonylmethyl)-benzamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(pyridin-3-ylmethylene-hydrazinocarbonylmethyl)-benzamide: Lacks the fluorine atom.

Uniqueness

The presence of the fluorine atom in 4-Fluoro-N-(pyridin-3-ylmethylene-hydrazinocarbonylmethyl)-benzamide can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. These factors make this compound potentially more effective in certain applications compared to its non-fluorinated analogs.

Properties

Molecular Formula

C15H13FN4O2

Molecular Weight

300.29 g/mol

IUPAC Name

4-fluoro-N-[2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C15H13FN4O2/c16-13-5-3-12(4-6-13)15(22)18-10-14(21)20-19-9-11-2-1-7-17-8-11/h1-9H,10H2,(H,18,22)(H,20,21)/b19-9+

InChI Key

NSJUQEVMRCUINH-DJKKODMXSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F

solubility

44.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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